6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile

LogP Hydrogen bond acceptor count Lead-likeness

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile (CAS 855792-25-5) is a polysubstituted quinoline-3-carbonitrile derivative bearing a 6-acetyloxy group, a 4-hydroxy group, and a 7-methoxy group on the quinoline core. The 3-quinolinecarbonitrile scaffold is a well-validated template for ATP-competitive kinase inhibition, with the C-4 and C-6/C-7 substitution patterns dictating kinase selectivity profiles.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
Cat. No. B12949613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OC
InChIInChI=1S/C13H10N2O4/c1-7(16)19-12-3-9-10(4-11(12)18-2)15-6-8(5-14)13(9)17/h3-4,6H,1-2H3,(H,15,17)
InChIKeyWUQPBTWGWXJOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile: A Functionalized Quinolinecarbonitrile Building Block for Kinase-Focused Medicinal Chemistry


6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile (CAS 855792-25-5) is a polysubstituted quinoline-3-carbonitrile derivative bearing a 6-acetyloxy group, a 4-hydroxy group, and a 7-methoxy group on the quinoline core [1]. The 3-quinolinecarbonitrile scaffold is a well-validated template for ATP-competitive kinase inhibition, with the C-4 and C-6/C-7 substitution patterns dictating kinase selectivity profiles [2]. This compound is primarily utilized as a synthetic intermediate or functional building block in the construction of more elaborate kinase inhibitor candidates, where the acetyloxy moiety serves as either a latent phenol or a modifiable handle for further derivatization .

Why 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile Cannot Be Replaced by Generic 4-Hydroxyquinoline-3-carbonitrile Analogs


Generic substitution within the 4-hydroxy-3-quinolinecarbonitrile class is precluded by the functional divergence introduced by the 6-acetyloxy substituent. The 6-position acetyloxy group alters the hydrogen-bonding capacity (H-bond acceptor count = 6 vs. 4 for the 6-unsubstituted analog) and lipophilicity (XLogP3-AA = 1.2) relative to the 6-hydroxy or 6-unsubstituted counterparts [1]. These physicochemical changes directly influence the compound's suitability as a synthetic intermediate: the acetyloxy group can be selectively hydrolyzed under mild conditions to reveal a free 6-hydroxy group for subsequent alkylation or acylation, offering a regioselective synthetic handle that simpler analogs lack . Furthermore, the acetyloxy substitution at C-6, when combined with the 4-hydroxy and 7-methoxy groups, establishes a specific hydrogen-bond donor/acceptor topology on the quinoline scaffold that is critical for fragment-based screening and scaffold-hopping campaigns targeting ATP-binding pockets [2].

Quantitative Differentiation Evidence for 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile Against Closest Structural Analogs


6-(Acetyloxy) vs. 6-Hydroxy: Lipophilicity and Hydrogen-Bond Acceptor Profile Divergence

The target compound exhibits an XLogP3-AA of 1.2 and a hydrogen bond acceptor (HBA) count of 6, compared to the direct 6-hydroxy analog, 4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile (CAS 1007591-26-5), which has an XLogP3-AA of 0.8 and an HBA count of 5 [1][2]. The acetylated compound is more lipophilic by +0.4 log units and possesses one additional HBA, altering its permeability profile and its interaction fingerprint with kinase hinge regions [3].

LogP Hydrogen bond acceptor count Lead-likeness Quinoline

6-(Acetyloxy) vs. 6-Unsubstituted: Topological Polar Surface Area and Physicochemical Differentiation

The target compound has a topological polar surface area (TPSA) of 88.4 Ų, a boiling point of 449.9°C at 760 mmHg, a density of 1.41 g/cm³, and a refractive index of 1.641 [1]. By comparison, the 6-unsubstituted analog 4-hydroxy-7-methoxyquinoline-3-carbonitrile (CAS 2305-69-3) has a TPSA of approximately 66 Ų (estimated), a boiling point of 352.3°C at 760 mmHg, and a density of 1.32 g/cm³ . The higher TPSA, boiling point, and density of the target compound reflect the additional polar acetate functionality, which impacts its chromatographic behavior and its intermolecular interactions in both solution and solid phases.

TPSA Boiling point Density Quinoline

6-Acetyloxy as a Regioselective Synthetic Handle: Enabling Selective Deprotection Chemistry Unavailable with 6-Hydroxy Analogs

The acetyloxy group at C-6 of the target compound serves as a masked phenol that can be orthogonally deprotected under mild basic or enzymatic conditions without affecting the 4-hydroxy group on the quinoline core . This orthogonal protection strategy is not feasible with the 6-hydroxy analog 4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile (CAS 1007591-26-5), where both the C-4 and C-6 hydroxyl groups share similar acidity (pKa ~8-10), leading to non-selective reactions in subsequent alkylation or acylation steps [1]. The downstream product, 6-(acetyloxy)-4-chloro-7-methoxy-3-quinolinecarbonitrile (CAS 855792-26-6), confirms the utility of this compound as a precursor for selective C-4 chlorination without affecting the 6-acetate .

Regioselective synthesis Protecting group Quinoline intermediate Kinase inhibitor

Class-Level Kinase Inhibition Potential: The 3-Quinolinecarbonitrile Scaffold as a Validated Kinase Template

The 3-quinolinecarbonitrile scaffold is a well-characterized ATP-competitive kinase inhibitor template. Published structure-activity relationship (SAR) studies on 4-anilino-3-quinolinecarbonitriles demonstrate that C-6 and C-7 alkoxy substituents modulate both potency and kinase selectivity: a 6,7-dimethoxy substitution pattern yields potent EGFR inhibition (IC50 values in the low nanomolar range), while introduction of a 4-(2,4-dichloro-5-methoxyanilino) group shifts selectivity towards Src kinase [1]. The target compound, bearing a 6-acetyloxy-7-methoxy substitution, represents a functionalized precursor that maintains the pharmacophoric features required for hinge-region binding (the N1 nitrogen and the C-3 nitrile) while offering a unique C-6 handle for further elaboration [2]. Although direct IC50 data for the target compound itself is not publicly available, the compound serves as an intermediate en route to kinase inhibitors within this well-validated chemotype [3].

Kinase inhibition EGFR Src Quinoline-3-carbonitrile

6-Acetyloxy vs. 6-Acetamido: Ester vs. Amide Bond Stability and Synthetic Utility

The target compound features a 6-acetyloxy (ester) linkage, whereas the closely related N-(3-cyano-4-hydroxy-7-methoxy-6-quinolinyl)-acetamide (CAS 423181-32-2) contains a 6-acetamido (amide) linkage . The ester bond of the target compound is more hydrolytically labile than the amide bond of its comparator; esters typically undergo hydrolysis under both acidic and basic conditions, while amides require more forcing conditions . This differential stability translates directly to synthetic utility: the ester can be selectively cleaved to expose a free phenol for on-resin diversification or late-stage functionalization, whereas the amide analog requires harsher conditions that may compromise other sensitive functional groups [1].

Ester stability Prodrug design Hydrolytic lability Quinoline

Computed Rotatable Bond Count and Molecular Flexibility Compared to 6-Hydroxy and 6-Unsubstituted Analogs

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for the 6-hydroxy analog (4,6-dihydroxy-7-methoxy-3-quinolinecarbonitrile) and 1 rotatable bond for the 6-unsubstituted analog (4-hydroxy-7-methoxyquinoline-3-carbonitrile) [1][2][3]. The additional rotatable bond contributed by the acetyloxy group increases the conformational entropy of the unbound ligand, which may influence the binding free energy upon protein target engagement.

Rotatable bonds Molecular flexibility Entropic penalty Quinoline

High-Value Application Scenarios for 6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile Based on Differential Evidence


Regioselective Synthesis of 4,6-Differentially Substituted 3-Quinolinecarbonitrile Kinase Inhibitors

The orthogonal protection offered by the 6-acetyloxy group (vs. the 6-hydroxy analog) enables sequential functionalization at C-4 and C-6. Users can first derivatize the C-4 hydroxyl (e.g., chlorination to yield CAS 855792-26-6, followed by amination with substituted anilines), then selectively deprotect the C-6 acetate to install a second diversity element. This two-step orthogonal strategy is not possible with the 4,6-dihydroxy analog due to competing reactivity at both positions .

Fragment-Based Screening Libraries Targeting the ATP-Binding Pocket of Src-Family Kinases

The 3-quinolinecarbonitrile core is a validated hinge-binding fragment for Src-family kinases. The target compound provides a higher XLogP3-AA (1.2 vs. 0.8 for the 6-hydroxy analog) and a distinct hydrogen-bond acceptor profile (HBA count = 6), offering complementary physicochemical properties for fragment library design. The acetyloxy group can serve as an NMR- or MS-detectable label for fragment screening hit validation [1].

Prodrug Strategy Development: Esterase-Activated 6-Hydroxy Quinoline Inhibitors

The hydrolytically labile 6-acetyloxy ester bond (vs. the stable 6-acetamido amide of CAS 423181-32-2) positions this compound as a prodrug candidate or a tool compound for studying esterase-mediated activation. The compound can be used to evaluate whether intracellular esterase cleavage of the 6-acetate to reveal the 6-hydroxy moiety enhances cellular potency or alters subcellular distribution in cell-based kinase inhibition assays .

Building Block for Bosutinib-Analog Synthesis and SAR Exploration

Bosutinib (SKI-606), a clinically approved dual Src/Abl kinase inhibitor, features a 7-alkoxy-3-quinolinecarbonitrile core with a 6-methoxy group. The target compound provides a functionalized 6-acetyloxy analog that can be elaborated into bosutinib-like structures via sequential C-4 amination, C-6 deprotection, and C-6 alkylation. This route offers an alternative entry point for exploring C-6 substituent effects on kinase selectivity and pharmacokinetics [2].

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